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molecular formula C10H10BrNO B8684365 3-bromo-5-methoxy-1-methyl-1H-indole

3-bromo-5-methoxy-1-methyl-1H-indole

Cat. No. B8684365
M. Wt: 240.10 g/mol
InChI Key: ZEAGHCHUGYVPRS-UHFFFAOYSA-N
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Patent
US08691810B2

Procedure details

To an ambient solution of 5-methoxy-1H-indole (5 g, 34.0 mmol) in N,N-dimethylformamide (100 mL) was added a solution of bromine (1.75 mL, 34.0 mmol) in N,N-dimethylformamide (25 mL). The mixture was stirred for about 15 minutes. The mixture was cooled to about 0° C., and NaH (3.26 g, 82 mmol) was added in portions over 15 minutes. The mixture was stirred for 15 minutes, and then iodomethane (2.55 mL, 40.8 mmol) was added. The bath was removed and the slurry was warmed to room temperature. After about 45 minutes, the solvents were removed under reduced pressure, and the mixture was partitioned between dichloromethane (50 mL) and water (100 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2×25 mL). The combined organics were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on silica gel, eluting with dichloromethane, to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2C(=[CH:10][CH:11]=1)NC=[CH:6]2.[Br:12]Br.[H-].[Na+].IC.[CH3:18][N:19]([CH3:22])[CH:20]=O>>[Br:12][C:6]1[C:5]2[C:18](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:19]([CH3:22])[CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
1.75 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.55 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was warmed to room temperature
WAIT
Type
WAIT
Details
After about 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between dichloromethane (50 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CN(C2=CC=C(C=C12)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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